Cas no 87-05-8 (7-Ethoxy-4-methylcoumarin)

7-Ethoxy-4-methylcoumarin is a synthetic coumarin derivative widely utilized as a fluorescent probe and intermediate in organic synthesis. Its key advantages include strong fluorescence properties, making it valuable for analytical applications such as UV light detection and fluorescence labeling. The ethoxy and methyl substituents enhance its photostability and solubility in organic solvents, facilitating its use in research and industrial processes. This compound also serves as a precursor in the synthesis of more complex coumarin-based molecules, which are employed in pharmaceuticals, dyes, and optical brighteners. Its well-characterized reactivity and stability under various conditions further contribute to its utility in chemical and biochemical studies.
7-Ethoxy-4-methylcoumarin structure
7-Ethoxy-4-methylcoumarin structure
Product Name:7-Ethoxy-4-methylcoumarin
CAS No:87-05-8
MF:C12H12O3
MW:204.221883773804
MDL:MFCD00016971
CID:34406
PubChem ID:24869818
Update Time:2025-10-28

7-Ethoxy-4-methylcoumarin Chemical and Physical Properties

Names and Identifiers

    • 7-Ethoxy-4-methylcoumarin
    • 7-Ethoxy-4-methyl-2H-chromen-2-one
    • Ethyl 4-methylumbelliferyl ether
    • 4-Methyl-7-ethoxycoumarin
    • 7-ETHOXY-4-METHYLCOUMARIN FOR FLUORESCENCE
    • METHYL-7-METHOXYCOUMARIN, 4-(AS) PrintBack
    • 7-ethoxy-4-methylchromen-2-one
    • 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-
    • Coumarin, 7-ethoxy-4-methyl-
    • ZLV1S0NNZH
    • NSC60561
    • Coumarin, 7-ethoxy-4-methyl- (8CI)
    • ST060225
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
    • Madescol
    • Maraniol
    • Morlin
    • Ethoxy resocyanin
    • 7-ethoxy-4-methyl-chromen-2-one
    • PubChem8679
    • 7-Ethoxy-4-methylcoumari
    • 7-ethoxy-4-methyl-coumarin
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-ethoxy-4-methyl- (6CI, 8CI)
    • 4-Methylumbelliferone ethyl ether
    • NSC 60561
    • MDL: MFCD00016971
    • Inchi: 1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
    • InChI Key: NKRISXMDKXBVRJ-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)C2C(=CC(=CC=2)OCC)O1
    • BRN: 169998

Computed Properties

  • Exact Mass: 204.07900
  • Monoisotopic Mass: 204.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.163
  • Melting Point: 111.0 to 117.0 deg-C
  • Boiling Point: 351.4 °C at 760 mmHg
  • Flash Point: 351.4 °C at 760 mmHg
  • Refractive Index: 1.548
  • Solubility: DMF: soluble
  • PSA: 39.44000
  • LogP: 2.50010
  • Solubility: Soluble in water.

7-Ethoxy-4-methylcoumarin Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:8
  • Hazardous Material Identification: Xi
  • TSCA:Yes

7-Ethoxy-4-methylcoumarin Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Ethoxy-4-methylcoumarin Pricemore >>

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7-Ethoxy-4-methylcoumarin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
1.2 6 h, reflux
Reference
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

Production Method 2

Reaction Conditions
1.1 Catalysts: Selectfluor ;  30 min, rt
Reference
Selectfluor-promoted environmental-friendly synthesis of 2H-chromen-2-one derivative under various reaction conditions
Ranjbar-Karimi, R.; et al, Journal of the Iranian Chemical Society, 2011, 8(1), 193-197

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  20 min, 45 - 55 °C
Reference
Study on synthesis of 7-ethoxyl-4-methycoumarin by phase transfer catalysis under microwave irradiation
Ye, Hong; et al, Huaxue Shijie, 2014, 55(4), 223-225

Production Method 4

Reaction Conditions
Reference
One-Pot Synthesis and Photophysical Studies of Dihydropyrimidinone-Based Dyes: Novel Violet-Blue Light Emitting Fluorophores
Matta, Akanksha; et al, ChemistrySelect, 2018, 3(38), 10815-10820

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Tetrahydrofuran ;  0.5 h, < 10 °C; 4 - 5 h
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.2 10 d, rt
Reference
Synthesis, antifungal, and phytotoxic effects of some benzopyrone derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2004, 18(1), 21-27

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  5 h, 10 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2003, 17(2), 115-125

Production Method 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  6 - 8 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  < 10 °C; 24 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt; 6 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 6 h, reflux
Reference
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

Production Method 10

Reaction Conditions
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 60 °C
Reference
Pechmann reaction promoted by boron trifluoride dihydrate
Stoyanov, Edmont V.; et al, Molecules, 2005, 10(7), 762-766

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  48 h, 60 °C
Reference
En Route to Stabilized Compact Conformations of Single-Chain Polymeric Nanoparticles in Complex Media
Wijker, Stefan ; et al, Macromolecules (Washington, 2022, 55(14), 6220-6230

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Production Method 13

Reaction Conditions
1.1 Solvents: Methanol
Reference
Polymer supported hydroxycoumarin anion. Convenient method for O-alkylation of hydroxycoumarin
Deshmukh, J. G.; et al, Journal of the Indian Chemical Society, 1986, 63(4), 442-3

Production Method 14

Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid (reaction products with cellulose) ,  Cellulose (reaction products with chlorosulfonic acid) ;  2 min
Reference
Expeditious Pechmann Condensation by Using Biodegradable Cellulose Sulfuric Acid as a Solid Acid Catalyst
Kuarm, B. Suresh; et al, Synthetic Communications, 2010, 40(22), 3358-3364

Production Method 15

Reaction Conditions
1.1 Catalysts: Xanthan gum, hydrogen sulfate ;  25 min, rt
Reference
Xanthan sulfuric acid, an efficient and recyclable solid acid catalyst for Pechmann condensation
Kuarm, B. Suresh; et al, Synthetic Communications, 2012, 42(12), 1770-1777

Production Method 16

Reaction Conditions
1.1 Catalysts: Cupric perchlorate ;  35 min, 45 - 50 °C
Reference
Ultrasound-promoted greener synthesis of 2H-chromen-2-ones catalyzed by copper perchlorate in solventless media
Puri, Saurabh; et al, Ultrasonics Sonochemistry, 2009, 16(6), 705-707

Production Method 17

Reaction Conditions
1.1 Catalysts: Lithium bromide ;  20 min, 75 °C
Reference
LiBr-mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones
Kumar, Sanjay; et al, ARKIVOC (Gainesville, 2007, (15), 18-23

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide ,  Potassium iodide Solvents: Acetone ;  5 h, 80 °C
Reference
Catalytic synthesis of 7-alkoxylcoumarins by TBAB
Zhang, Wei-hua; et al, Hecheng Huaxue, 2008, 16(5), 561-563

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, 80 °C
Reference
Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations
Liu, Jingbao; et al, Biochemistry, 2016, 55(13), 1997-2007

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

Production Method 21

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  30 min, rt; 4 - 5 h, rt
2.1 Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Potassium hydroxide ;  15 min, rt
2.3 24 h, reflux
Reference
Synthesis, antioxidant and insecticidal activities of some coumarin derivatives
Khan, K. M.; et al, Journal of the Chemical Society of Pakistan, 2002, 24(3), 226-231

Production Method 22

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water ;  24 h, 10 - 25 °C
2.1 Catalysts: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 18 h, 56 °C
Reference
Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives
Ngoc Toan, Vu ; et al, Synthetic Communications, 2020, 50(23), 3603-3615

Production Method 23

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Antimicrobial prospection of some coumarin derivatives
Taataringa, Gabriela; et al, Farmacia (Bucharest, 2018, 66(2), 323-330

Production Method 24

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  < 10 °C; 12 h, < 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

Production Method 27

Reaction Conditions
1.1 Solvents: Methanol ,  Chloroform
Reference
Photochemistry of pesticides. 13. Some photoreactions of O,O-diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)phosphorothioate (Potasan)
Abdou, Wafaa M.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(3-4), 199-203

7-Ethoxy-4-methylcoumarin Raw materials

7-Ethoxy-4-methylcoumarin Preparation Products

7-Ethoxy-4-methylcoumarin Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:87-05-8)7-Ethoxy-4-methylcoumarin
Order Number:A1207296
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
Price ($):169.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87-05-8)7-Ethoxy-4-Methylcoumarin
Order Number:LE11702
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
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Additional information on 7-Ethoxy-4-methylcoumarin

7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8): A Versatile Compound with Broad Applications

7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8), also known as 7-ethoxy-4-methyl-2H-chromen-2-one, is a synthetic derivative of coumarin, a naturally occurring aromatic compound. This organic chemical has garnered significant attention due to its unique fluorescence properties, photochemical reactivity, and biological activities. Its molecular formula is C12H12O3, and it features a coumarin backbone substituted with an ethoxy group at the 7-position and a methyl group at the 4-position.

In recent years, 7-Ethoxy-4-methylcoumarin has become a focal point in pharmaceutical research, cosmetic formulations, and material science. Its ability to absorb and emit light in the UV-visible spectrum makes it a valuable fluorescent probe for biochemical assays. Additionally, its photostability and low toxicity have led to its use in sunscreen agents and anti-aging products, aligning with the growing consumer demand for clean beauty and sustainable skincare solutions.

The compound's CAS No. 87-05-8 is frequently searched in chemical databases and regulatory platforms, reflecting its industrial relevance. Researchers often explore its synthetic pathways, including Peckmann condensation and microwave-assisted synthesis, to optimize yield and purity. Its role as a precursor for more complex heterocyclic compounds further underscores its importance in medicinal chemistry.

One of the trending topics surrounding 7-Ethoxy-4-methylcoumarin is its potential in green chemistry. With increasing emphasis on eco-friendly synthesis, scientists are investigating catalyst-free reactions and biodegradable solvents to produce this compound. Such innovations resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in reducing environmental footprints of chemical manufacturing.

In the fragrance industry, 7-Ethoxy-4-methylcoumarin is valued for its mild, sweet odor reminiscent of tonka bean or vanilla. It serves as a fixative in perfumes and scented products, catering to the rising popularity of niche fragrances. Moreover, its antimicrobial properties have sparked interest in preservative-free formulations, addressing consumer concerns about parabens and synthetic additives.

From a technical perspective, the compound's crystallinity and solubility profile are critical for formulation scientists. It exhibits limited solubility in water but dissolves well in organic solvents like ethanol and dimethyl sulfoxide (DMSO). This characteristic is leveraged in drug delivery systems, where 7-Ethoxy-4-methylcoumarin acts as a model drug for studying transdermal penetration and nanocarrier efficiency.

The safety profile of CAS No. 87-05-8 is well-documented, with studies confirming its non-irritating nature at typical usage concentrations. Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. FDA have classified it as safe for select applications, provided guidelines on good manufacturing practices (GMP) are followed. This regulatory clarity supports its adoption in consumer goods and industrial processes.

Looking ahead, 7-Ethoxy-4-methylcoumarin is poised to play a pivotal role in emerging technologies. For instance, its luminescent properties are being harnessed in OLED displays and sensor materials, aligning with the boom in flexible electronics. Concurrently, its enzyme inhibition potential is being explored for therapeutic applications, particularly in metabolic disorders and inflammatory diseases.

In summary, 7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8) exemplifies the intersection of traditional chemistry and modern innovation. Its multifaceted applications—from cosmeceuticals to advanced materials—highlight its enduring relevance. As research continues to uncover new functionalities, this compound will remain a cornerstone in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87-05-8)7-Ethoxy-4-methylcoumarin
A1207296
Purity:99%
Quantity:25g
Price ($):169.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-05-8)7-Ethoxy-4-Methylcoumarin
LE11702
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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